

# Physical and chemical properties of 3-Acetamidocoumarin

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## Compound of Interest

Compound Name: 3-Acetamidocoumarin

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## 3-Acetamidocoumarin: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physical, chemical, and biological properties of **3-Acetamidocoumarin**. This guide synthesizes available data to facilitate its application in scientific research and pharmaceutical development.

## Core Physical and Chemical Properties

**3-Acetamidocoumarin**, with the systematic IUPAC name N-(2-oxo-2H-chromen-3-yl)acetamide, is a derivative of coumarin, a benzopyrone scaffold prevalent in many natural and synthetic bioactive compounds.<sup>[1]</sup> Its core structure features an acetamido group at the 3-position of the coumarin ring. While specific experimental data for some physical properties of **3-Acetamidocoumarin** are not readily available in the reviewed literature, computed properties and data from closely related analogs provide valuable insights.

## Table 1: Physical and Chemical Properties of 3-Acetamidocoumarin

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	203.19 g/mol	PubChem[1]
IUPAC Name	N-(2-oxochromen-3-yl)acetamide	PubChem[1]
CAS Number	779-30-6	PubChem[1]
Melting Point	Data not available	General knowledge
Solubility	Data not available	
Appearance	White to off-white crystalline solid (predicted)	

Note: Specific experimental values for the melting point and solubility of **3-Acetamidocoumarin** are not consistently reported in the available literature. For comparative purposes, the related compound 3-acetylcoumarin has a reported melting point of 119-122 °C. [2] The solubility of coumarins, in general, is poor in water but they tend to dissolve in organic solvents like ethanol and DMSO.[3]

## Spectroscopic Data

The structural elucidation of **3-Acetamidocoumarin** is supported by various spectroscopic techniques. The following table summarizes key spectral data.

### Table 2: Spectroscopic Data for 3-Acetamidocoumarin

Technique	Key Data Points	Source
$^1\text{H}$ NMR	Spectral data available in online databases.	PubChem[1]
$^{13}\text{C}$ NMR	Spectral data available in online databases.	PubChem[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the amide and lactone carbonyl groups, as well as aromatic C-H and C=C bonds, are expected.	PubChem[1]
Mass Spectrometry	m/z Top Peak: 161; $[\text{M}+\text{H}]^+$ : 204.0655	PubChem[1]

## Experimental Protocols

### Synthesis of 3-Acetamidocoumarin

A general and widely utilized method for the synthesis of **3-acetamidocoumarin** involves the condensation of salicylaldehyde with N-acetylglycine.[4]

Materials:

- Salicylaldehyde
- N-acetylglycine (Aceturic acid)
- Anhydrous Sodium Acetate
- Acetic Anhydride
- Ethanol

Procedure:

- A mixture of salicylaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (2 equivalents) is prepared in a round-bottom flask.

- Acetic anhydride (3-5 equivalents) is added to the mixture.
- The reaction mixture is heated under reflux for 4-6 hours.
- After cooling, the reaction mixture is poured into ice-cold water with stirring.
- The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
- The crude product is recrystallized from ethanol to yield pure **3-acetamidocoumarin**.

## Characterization Methods

Thin Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F<sub>254</sub>
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used.
- Visualization: UV light (254 nm) or iodine vapor.

Spectroscopic Analysis:

- <sup>1</sup>H and <sup>13</sup>C NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) for spectral acquisition.
- FTIR Spectroscopy: The spectrum of the solid sample is typically recorded using KBr pellets.
- Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.

## Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of various coumarin derivatives.<sup>[5][6][7][8][9]</sup> Inhibition of this pathway can lead to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. While the specific mechanism of **3-Acetamidocoumarin** has not been

extensively detailed, it is plausible that it may share similar mechanisms with other coumarin derivatives.

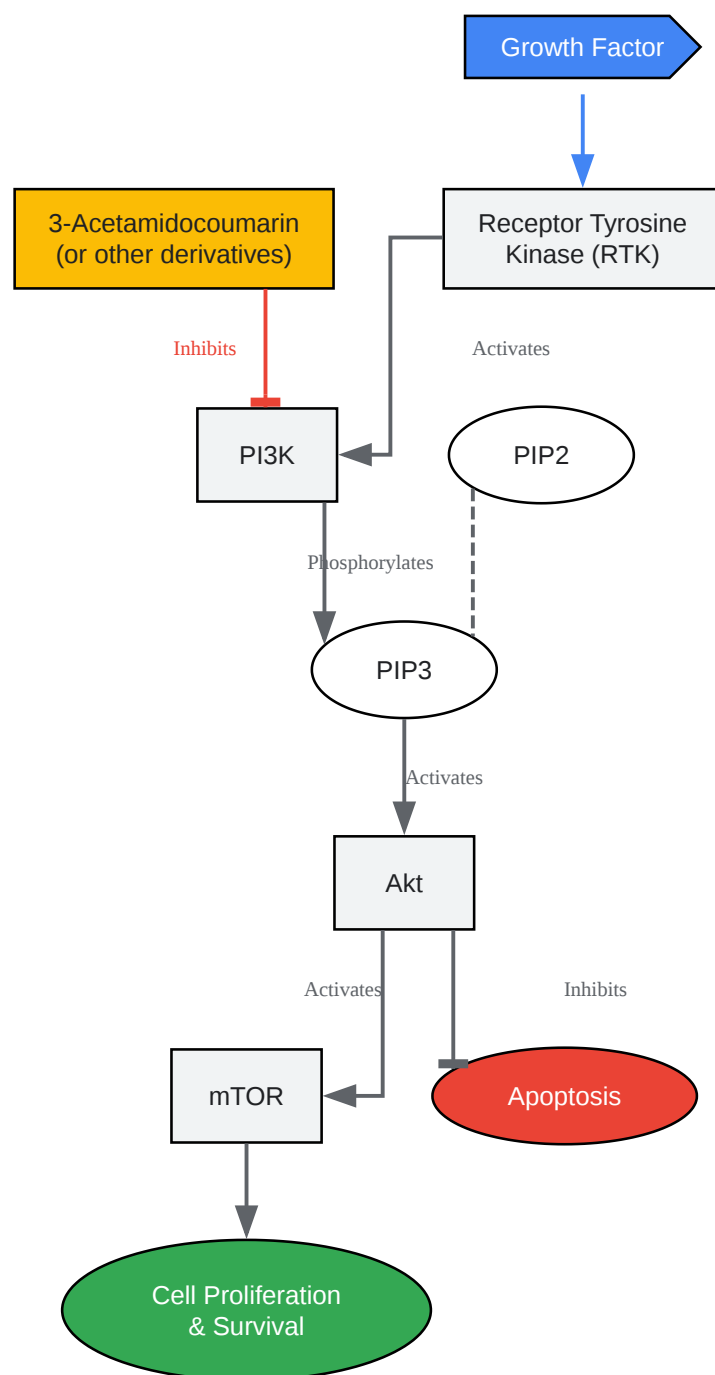


Figure 1: Postulated PI3K/Akt Signaling Pathway Inhibition by Coumarin Derivatives

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Caption: Postulated PI3K/Akt signaling pathway inhibition by coumarin derivatives.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **3-Acetamidocoumarin**.

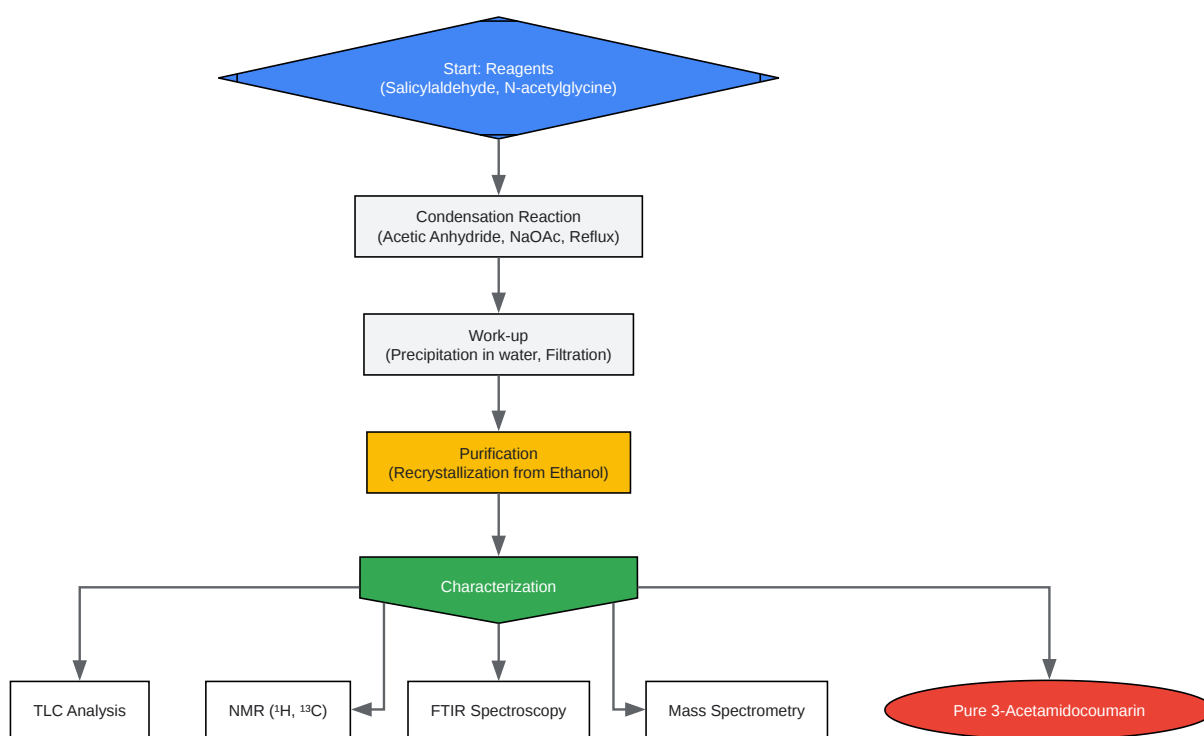


Figure 2: Experimental Workflow for 3-Acetamidocoumarin

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Caption: A typical experimental workflow for the synthesis and characterization of **3-Acetamidocoumarin**.

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